

O-Benzoylhydroxylamine: A Technical Guide for Synthetic and Medicinal Chemists

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Compound of Interest

Compound Name: O-Benzoylhydroxylamine

Cat. No.: B1197823

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Introduction: **O-Benzoylhydroxylamine** is a versatile and widely utilized reagent in modern organic synthesis. Its significance lies primarily in its role as an efficient electrophilic aminating agent, enabling the formation of crucial carbon-nitrogen (C-N) bonds. The construction of C-N bonds is a fundamental objective in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. This technical guide provides an in-depth overview of the properties, synthesis, and applications of **O-Benzoylhydroxylamine**, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Core Properties of O-Benzoylhydroxylamine

The CAS number for **O-Benzoylhydroxylamine** (free base) is 54495-98-6. It is important to distinguish the free base from its more commonly handled hydrochloride salt, which has a CAS number of 60839-87-4. While experimental data for the physical properties of the free base are not widely reported, computed values and the properties of the hydrochloride salt provide valuable information.

Table 1: General Properties of **O-Benzoylhydroxylamine**

Property	Value
CAS Number	54495-98-6[1]
Molecular Formula	C ₇ H ₇ NO ₂ [1][2]
Molecular Weight	137.14 g/mol [1]
IUPAC Name	amino benzoate[1]
SMILES	C1=CC=C(C=C1)C(=O)ON[1]
InChI Key	XXXHSQBVHSJQKS-UHFFFAOYSA-N[1]

Table 2: Computed Physicochemical Properties of **O-Benzoylhydroxylamine**

Property	Value	Source
XLogP3-AA	1.4	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	137.047678466 Da	PubChem[1]
Topological Polar Surface Area	52.3 Å ²	PubChem[1]

Table 3: Properties of **O-Benzoylhydroxylamine** Hydrochloride

Property	Value
CAS Number	60839-87-4[3]
Molecular Formula	C ₇ H ₈ ClNO ₂ [3]
Molecular Weight	173.6 g/mol [3]
Appearance	Tan to white solid[3]
Melting Point	110-112 °C[3]
Storage	Sealed in dry, Room temperature[3]

Synthesis of O-Benzoylhydroxylamine Derivatives

O-Benzoylhydroxylamines are readily synthesized from the corresponding primary or secondary amines. A general and efficient method involves the oxidation of the amine with benzoyl peroxide in the presence of a base. These compounds are often crystalline solids and demonstrate good stability, allowing for indefinite storage in a freezer without decomposition.[4]

Applications in Drug Development and Organic Synthesis

The primary application of **O-Benzoylhydroxylamine** and its derivatives is in the electrophilic amination of various nucleophiles. This "umpolung" strategy, which reverses the traditional polarity of the nitrogen atom, is a powerful tool for constructing C-N bonds.

Transition Metal-Catalyzed C-N Bond Formation: **O-Benzoylhydroxylamines** are premier electrophilic nitrogen sources for a wide range of transition metal-catalyzed reactions.[5] Catalytic systems based on copper, palladium, and nickel are commonly employed to couple **O-Benzoylhydroxylamines** with organometallic reagents (like organozincs) or to direct C-H amination.[4] These methods are characterized by their mild reaction conditions and remarkable tolerance for various functional groups, making them highly valuable in the synthesis of complex molecules and pharmaceutical intermediates.[4]

Synthesis of N-Heterocycles: **O-Benzoylhydroxylamines** also serve as competent precursors to alkyl nitrenes. In the presence of a rhodium catalyst, these intermediates can undergo

intramolecular C-H insertion reactions to construct saturated N-heterocycles, such as pyrrolidines, from primary amines.

Experimental Protocols

Synthesis of a Tertiary Amine via Copper-Catalyzed Electrophilic Amination of an Organozinc Reagent

This protocol is a representative example of the application of **O-Benzoylhydroxylamine** in C-N bond formation.^{[4][6][7]}

Materials and Equipment:

- Anhydrous tetrahydrofuran (THF)
- Zinc chloride (ZnCl_2)
- Phenylmagnesium bromide (PhMgBr) solution in ether
- **O-Benzoylhydroxylamine** derivative (e.g., 4-Benzoyloxymorpholine)
- Copper(II) chloride (CuCl_2)
- Argon or Nitrogen gas supply
- Schlenk line or glovebox
- Oven-dried glassware
- Magnetic stirrer and stir bars
- Syringes and cannulas

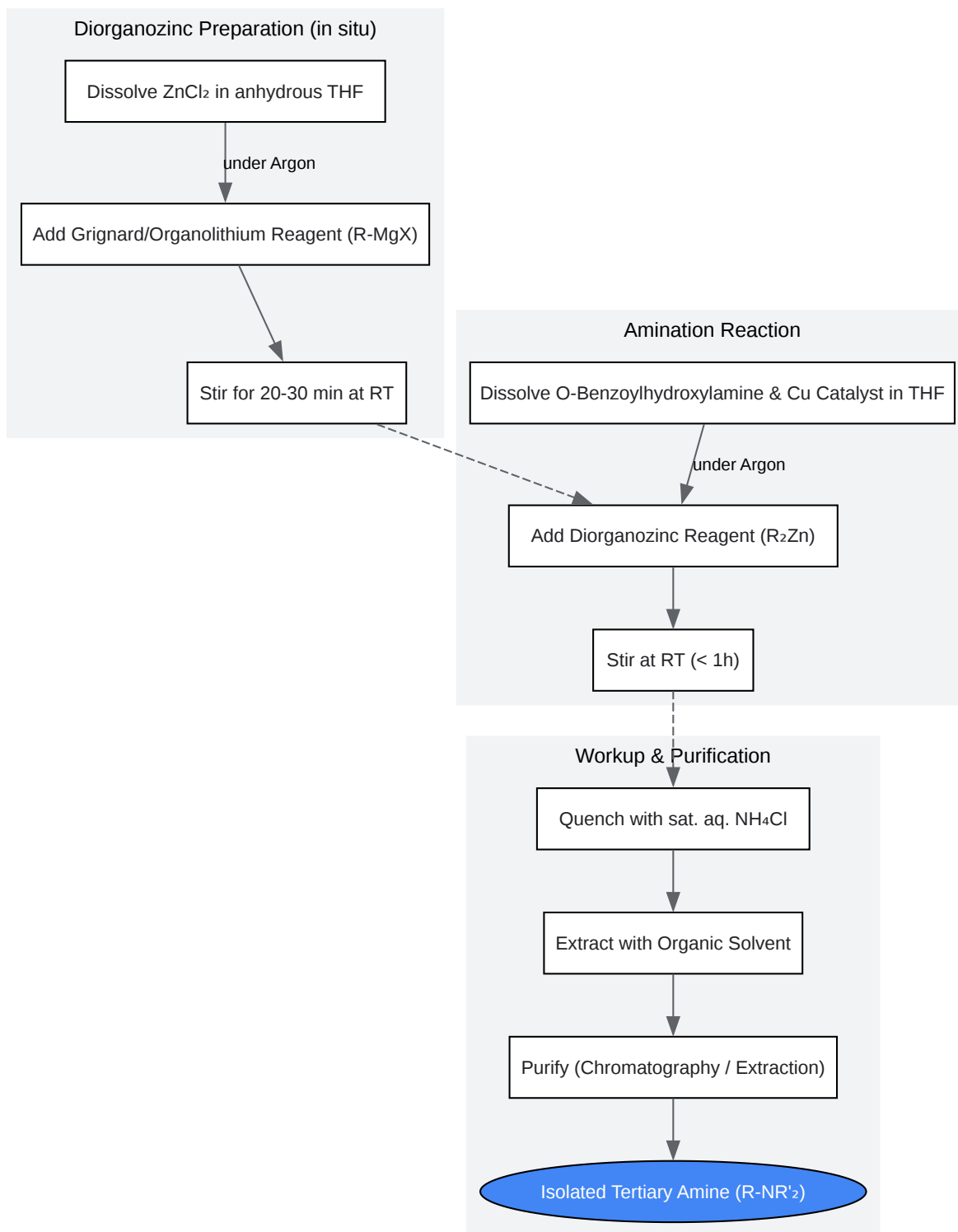
Procedure:

- Preparation of the Diorganozinc Reagent (in situ):
 - In an oven-dried, argon-flushed round-bottomed flask, dissolve ZnCl_2 (0.55 mmol) in anhydrous THF (2.0 mL).

- To this stirring solution, add PhMgBr (1.1 mmol, e.g., 1.1 mL of a 1.0 M solution) via cannula at room temperature.
- Stir the resulting solution for 20-30 minutes at ambient temperature to ensure complete transmetalation to the diphenylzinc reagent.
- Amination Reaction:
 - In a separate oven-dried, argon-flushed flask, dissolve the **O-Benzoylhydroxylamine** derivative (0.50 mmol) and CuCl₂ (0.0125 mmol, 2.5 mol%) in anhydrous THF (3.0 mL).
 - To this solution, add the freshly prepared diphenylzinc solution via cannula.
 - Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are often complete in under an hour.
- Workup and Purification:
 - Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
 - Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - The crude product can often be purified by acid-base extraction or by flash column chromatography on silica gel to yield the pure tertiary amine.^{[4][6]}

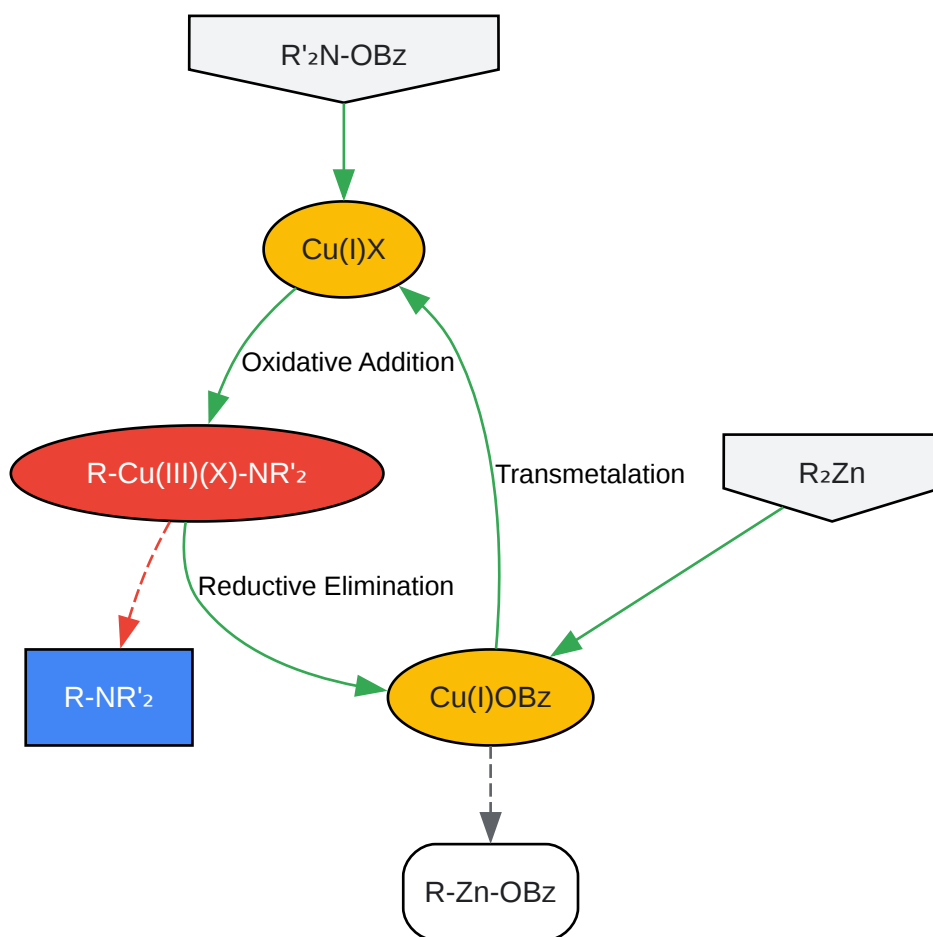
Visualizations of Workflow and Mechanism

The following diagrams illustrate the general experimental workflow and the proposed catalytic cycle for the copper-catalyzed amination reaction.



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General Experimental Workflow for Amination



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Proposed Catalytic Cycle for Cu-Catalyzed Amination

Safety and Handling

O-Benzoylhydroxylamine and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory. These compounds are stable, but should be stored in a cool, dry place away from incompatible materials.

Conclusion

O-Benzoylhydroxylamine has established itself as an indispensable tool in synthetic organic chemistry, particularly for the construction of C-N bonds. Its application in transition metal-catalyzed reactions provides a mild, efficient, and functional group-tolerant method for the synthesis of secondary and tertiary amines, which are prevalent motifs in pharmaceuticals. For

researchers and professionals in drug development, mastering the use of this reagent opens up efficient synthetic routes to novel and complex nitrogen-containing molecules. Future research will likely continue to expand the scope and utility of **O-Benzoylhydroxylamine** in new catalytic systems and for the synthesis of increasingly complex molecular architectures.

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